[3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is a branched tertiary amine with the molecular formula C₈H₂₀N₂ (calculated). Its structure features a dimethylamino group (-N(CH₃)₂) attached to a 2,2-dimethylpropyl backbone, with a methylamine substituent. This compound is of interest in organic synthesis, catalysis, and pharmaceutical intermediates due to its steric and electronic properties .
Properties
IUPAC Name |
N,N,N',2,2-pentamethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZSKFYAAETKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-dimethylaminopropylamine with methylating agents under controlled conditions. One common method is the alkylation of 3-dimethylaminopropylamine using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-2,2-dimethylpropylamine often involves continuous flow processes to ensure high yield and purity. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants .
Biology
The compound is utilized in biological research for the modification of biomolecules. It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine
In medicine, 3-(Dimethylamino)-2,2-dimethylpropylamine derivatives are investigated for their potential therapeutic properties. They are studied for their role in drug delivery systems and as potential candidates for new drug development .
Industry
Industrially, the compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) 3-(Dimethylamino)-2-hydroxypropylamine (C₆H₁₆N₂O)
- Key Difference : Replacement of the 2,2-dimethylpropyl group with a 2-hydroxypropyl chain.
- Impact: Introduces a hydroxyl group, enhancing hydrogen bonding capacity and hydrophilicity. This increases solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic target compound. The hydroxyl group also reduces thermal stability, as evidenced by its liquid state at room temperature .
- Applications: Potential use in drug delivery systems due to improved solubility.
b) 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride (C₁₂H₁₈ClFN₂)
- Key Difference : Incorporation of a 4-fluorophenyl group.
- Impact : The aromatic ring introduces π-π stacking interactions, altering electronic properties and increasing molecular weight (227.74 g/mol vs. ~142 g/mol for the target compound). This modification may enhance binding affinity in receptor-ligand systems .
- Applications : Investigated in medicinal chemistry for CNS-targeting agents.
c) 3-(Dimethylamino)-2,2-dimethylpropylamine (C₁₂H₂₂N₂S)
- Key Difference : Substitution of the methyl group with a thiophen-3-ylmethyl moiety.
- Molecular weight rises to 226.38 g/mol, affecting volatility and diffusion rates .
- Applications : Explored in materials science for conductive polymers.
Physicochemical Properties Comparison
| Property | Target Compound | 3-(Dimethylamino)-2-hydroxypropylamine | [3-(4-Fluorophenyl) Derivative |
|---|---|---|---|
| Molecular Weight | ~142 g/mol | 132.21 g/mol | 227.74 g/mol |
| Solubility | Low (hydrophobic) | High (polar solvents) | Moderate (organic solvents) |
| Boiling Point | Not reported | Not reported | Not reported |
| Reactivity | Sterically hindered | More nucleophilic due to -OH group | Enhanced aromatic interactions |
Biological Activity
The compound 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine , commonly referred to as dimethylaminoalkylamine , is a branched-chain amine that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and various biochemical pathways it influences.
Chemical Structure and Properties
The chemical formula of 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine is . Its structure features a dimethylamino group attached to a branched alkyl chain, which is crucial for its biological activity. The unique branching of the alkyl chain contributes to its distinct chemical properties and potential interactions with biological targets.
Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 213.42 g/mol |
| Functional Groups | Dimethylamino group, branched alkyl chain |
| Solubility | Soluble in organic solvents |
Interaction with Neurotransmitter Systems
3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine exhibits significant interaction with neurotransmitter systems, particularly involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and anxiety.
- Mechanism of Action : The compound acts as a ligand for specific receptors, modulating neurotransmitter release and uptake. This can influence various signaling pathways associated with mood regulation and cognitive functions.
Therapeutic Potential
Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly in the following areas:
- Antidepressant Effects : Studies have shown that similar compounds can inhibit norepinephrine reuptake, which is beneficial in treating depression .
- Anxiolytic Properties : The ability to modulate serotonin receptors may also lend itself to anxiety treatment.
Case Studies
- Antidepressant Activity : A study evaluated a series of derivatives based on the dimethylaminopropyl structure for their antidepressant potential. Results indicated effective inhibition of norepinephrine reuptake alongside favorable ED50 values in animal models .
- Anxiolytic Effects : In vivo assays demonstrated that compounds structurally related to 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine exhibited significant anxiolytic effects in rodent models, correlating with receptor binding studies.
Enzymatic Reactions
The compound's biological activity is facilitated by various enzymatic reactions:
- Oxidation : Can be oxidized to form amine oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield secondary or primary amines through agents such as lithium aluminum hydride.
- Substitution Reactions : The dimethylamino group can participate in nucleophilic substitutions, allowing for the synthesis of more complex molecules .
Applications in Research and Industry
3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine serves as an important intermediate in the synthesis of biologically active compounds. Its applications span across various fields:
- Pharmaceuticals : Used in drug development for mood disorders.
- Agrochemicals : Investigated for use in plant growth hormones and pesticides.
- Biochemical Assays : Employed as a reagent in various biochemical assays to modify biomolecules.
Comparison with Similar Compounds
To better understand the unique properties of 3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| N,N-Dimethyl-1,3-propanediamine | Similar amine functionalities | Moderate antidepressant effects |
| N,N-Dimethyl-1,3-diaminopropane | Branched chain structure | Limited neuropharmacological activity |
| N,N-Dimethyl-3-aminopropylamine | Dimethylamino group | Anxiolytic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
